molecular formula C21H24N2O2 B4239859 3-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide

3-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide

Cat. No. B4239859
M. Wt: 336.4 g/mol
InChI Key: ACSVDVPQRGSMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide is a chemical compound that belongs to the class of drugs known as protease inhibitors. It is commonly used in scientific research to inhibit the activity of certain enzymes and to study the effects of these enzymes on various biological processes. In

Mechanism of Action

3-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide works by binding to the active site of proteases and preventing them from carrying out their normal function. This inhibition can have a wide range of effects on biological processes, depending on the specific protease being targeted. For example, inhibition of the protease responsible for blood clotting can prevent the formation of blood clots, while inhibition of the protease responsible for HIV replication can prevent the virus from spreading.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide depend on the specific protease being targeted and the biological process being studied. In general, however, protease inhibitors are known to have a wide range of effects on cellular processes, including cell growth, differentiation, and apoptosis. They can also affect the immune system, inflammation, and blood clotting.

Advantages and Limitations for Lab Experiments

One advantage of using 3-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide in lab experiments is that it is a well-characterized and widely used protease inhibitor. This means that there is a large body of research on its properties and effects, making it easier to design experiments and interpret results. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.

Future Directions

There are many future directions for research on 3-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide and other protease inhibitors. One area of interest is the development of new protease inhibitors with improved specificity and fewer side effects. Another area of interest is the study of the effects of protease inhibitors on specific biological processes, such as immune system function and cancer cell growth. Finally, researchers are also interested in exploring the potential therapeutic uses of protease inhibitors in the treatment of diseases such as cancer and HIV.

Scientific Research Applications

3-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide is commonly used in scientific research to study the effects of protease inhibitors on various biological processes. Proteases are enzymes that are involved in a wide range of biological processes, including digestion, blood clotting, and immune system function. By inhibiting the activity of proteases, researchers can study the effects of these enzymes on these processes and develop new treatments for diseases such as cancer and HIV.

properties

IUPAC Name

3-phenyl-N-[2-(piperidine-1-carbonyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-20(14-13-17-9-3-1-4-10-17)22-19-12-6-5-11-18(19)21(25)23-15-7-2-8-16-23/h1,3-6,9-12H,2,7-8,13-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSVDVPQRGSMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-[2-(piperidine-1-carbonyl)phenyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.